molecular formula C13H26N2 B13253829 N-(4,4-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine

N-(4,4-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine

Cat. No.: B13253829
M. Wt: 210.36 g/mol
InChI Key: DQBWPIIVUXNQCT-UHFFFAOYSA-N
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Description

N-(4,4-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with two methyl groups and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 4,4-dimethylcyclohexanone with methylamine and pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(4,4-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,4-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine
  • N-(4,4-dimethylcyclohexyl)methyl-1-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methanesulfonamide

Uniqueness

N-(4,4-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-(4,4-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C13H26N2/c1-13(2)7-4-11(5-8-13)14-12-6-9-15(3)10-12/h11-12,14H,4-10H2,1-3H3

InChI Key

DQBWPIIVUXNQCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NC2CCN(C2)C)C

Origin of Product

United States

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